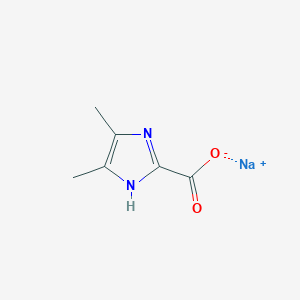

sodium 4,5-dimethyl-1H-imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

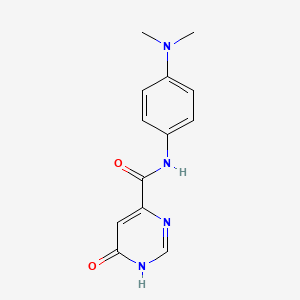

Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7N2NaO2 . It has an average mass of 162.122 Da and a monoisotopic mass of 162.040527 Da .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H8N2O2.Na/c1-3-4(2)8-5(7-3)6(9)10;/h1-2H3,(H,7,8)(H,9,10);/q;+1/p-1 . The compound’s structure consists of a sodium ion and a 4,5-dimethyl-1H-imidazole-2-carboxylate anion . Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 162.12 g/mol . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 68.8 Ų .Scientific Research Applications

Antineoplastic Activity Research

Research on imidazole derivatives, including sodium 4,5-dimethyl-1H-imidazole-2-carboxylate, has shown potential in antineoplastic (anti-cancer) applications. A study by Tarumi et al. (1980) synthesized various derivatives of 4-carbamoylimidazolium-5-olate, which demonstrated a complete lack of antitumor activity against certain cancers in mice, suggesting its potential for further exploration in cancer research (Tarumi et al., 1980).

Chemical Synthesis and Reactions

The compound's reactivity has been explored in various chemical synthesis processes. Cooper and Irwin (1975) investigated the reaction of dimethyl imidazole-4,5-dicarboxylate with styrene oxide, leading to the formation of structurally significant acids and lactones (Cooper & Irwin, 1975).

Battery Applications

In the field of battery technology, specially tailored sodium salts including derivatives of imidazole have been synthesized for application in nonaqueous sodium electrolytes. Plewa-Marczewska et al. (2014) demonstrated the synthesis and electrochemical properties of such sodium salts, highlighting their potential for use in sodium-ion batteries (Plewa-Marczewska et al., 2014).

Desalination Technology

Carboxylate-functionalized imidazolium ionic liquids, which include this compound, have been synthesized for use in forward osmosis desalination processes. Chen et al. (2019) found that these compounds significantly enhance water recovery efficiency and minimize reverse diffusion in desalination processes (Chen et al., 2019).

Metal-Mediated DNA Base Pairing

The compound's utility extends to biochemistry, where imidazole derivatives have been used in metal-mediated base pairing in DNA. Sandmann et al. (2019) reported the successful incorporation of imidazole-4-carboxylate in DNA duplexes, facilitating metal-mediated base pairing (Sandmann et al., 2019).

Luminescence Sensing

In luminescence sensing, imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized, demonstrating sensitivity to benzaldehyde derivatives. Shi et al. (2015) found these frameworks useful as fluorescence sensors (Shi et al., 2015).

Safety and Hazards

properties

IUPAC Name |

sodium;4,5-dimethyl-1H-imidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2.Na/c1-3-4(2)8-5(7-3)6(9)10;/h1-2H3,(H,7,8)(H,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFKJVPYTNDOQB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)[O-])C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N2NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-[4-(1H-pyrazol-1-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2372373.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2372386.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)